molecular formula C13H19ClN2 B1381628 N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride CAS No. 1803588-34-2

N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride

Cat. No.: B1381628
CAS No.: 1803588-34-2
M. Wt: 238.75 g/mol
InChI Key: WDIHYXGBCMKPJL-UHFFFAOYSA-N
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Description

N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol. This compound has garnered attention from researchers due to its potential implications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride typically involves the reaction of azetidines with benzyl and cyclopropyl groups under controlled conditions. The preparation of azetidines can be achieved through various methods, including the cyclization of appropriate precursors . The reaction conditions often involve the use of protecting groups such as Boc (t-Butyloxycarbonyl) and CBz (carboxybenzyl) to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or cyclopropyl groups are replaced by other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Azide ions, amines .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of polyamines and other complex molecules

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-benzyl-N-cyclopropylazetidin-3-amine hydrochloride can be compared with other similar compounds, such as aziridines and other azetidines. These compounds share structural similarities but differ in their reactivity and applications . For example:

    Aziridines: These compounds have a three-membered ring structure and are known for their high reactivity due to ring strain.

    Other Azetidines: These compounds have a four-membered ring structure and exhibit unique reactivity and stability compared to aziridines

Properties

IUPAC Name

N-benzyl-N-cyclopropylazetidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15(12-6-7-12)13-8-14-9-13;/h1-5,12-14H,6-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDIHYXGBCMKPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=CC=C2)C3CNC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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